(E)-oct-4-ene-3,6-dione
Description
Properties
IUPAC Name |
(E)-oct-4-ene-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNUVQVVHHADI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for E Oct 4 Ene 3,6 Dione
Strategic Approaches to Stereoselective Synthesis of (E)-oct-4-ene-3,6-dione
Achieving stereocontrol is paramount in modern synthesis. For a molecule like this compound, stereoselective synthesis can be approached by introducing chirality through the asymmetric reduction of one or both ketone functionalities or through stereocontrolled conjugate additions to precursors.
Asymmetric Catalysis in the Formation of Chiral Derivatives
Asymmetric catalysis offers a powerful tool for generating chiral molecules from prochiral substrates. In the context of this compound, asymmetric reduction of one of the carbonyl groups can yield chiral hydroxy ketones, which are valuable synthetic intermediates.
Transition metal-catalyzed asymmetric 1,4-addition of arylboronic acids to conjugated enones represents a key strategy for C-C bond formation in an asymmetric manner. beilstein-journals.orgbeilstein-journals.org While this method typically applies to cyclic enones, the principles can be extended to acyclic systems. Catalytic systems based on palladium and rhodium, paired with chiral ligands, have demonstrated high efficacy. For instance, rhodium complexes with chiral diene ligands have been used for the 1,4-addition of arylboronic acids to challenging substrates like chromones, achieving excellent enantioselectivities (≥97% ee). nih.govpolyu.edu.hk Adapting such a system for this compound could involve the conjugate addition of a nucleophile to introduce a stereocenter at the β-position relative to one of the carbonyls.
Table 1: Representative Catalyst Performance in Asymmetric 1,4-Additions to Enones
| Catalyst/Ligand | Substrate Type | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rhodium/(R,R)-Ph-bod* | Chromone | Arylboronic Acid | High | ≥97 | nih.govpolyu.edu.hk |
| Palladium/Chiral Phosphine | Cyclic Enone | Potassium Aryltrifluoroborate | Up to 99 | Up to 96 | beilstein-journals.orgbeilstein-journals.org |
Furthermore, organocatalysis provides a metal-free alternative for asymmetric transformations on α,β-unsaturated ketones. researchgate.net Chiral amines or phosphoric acids can catalyze the enantioselective conjugate addition of various nucleophiles. For instance, a highly enantioselective peroxidation of α,β-unsaturated ketones has been developed using an accessible chiral organic catalyst, converting a traditional epoxidation pathway into a peroxidation one. nih.gov Such strategies could be employed to create chiral derivatives of this compound.
Biocatalytic Transformations for Enantioselective Pathways
Biocatalysis utilizes enzymes to perform chemical reactions with high selectivity and under mild conditions. For the synthesis of chiral derivatives of this compound, enzymes such as alcohol dehydrogenases (ADHs) and ene-reductases are particularly relevant.
ADHs can catalyze the stereoselective reduction of ketones to chiral alcohols. Studies on the bioreduction of 1,4-diaryl-1,4-diones have shown that different ADHs can produce opposite enantiomers of the corresponding diol with excellent enantioselectivity and diastereoselectivity. mdpi.com For example, ADH from Ralstonia sp. (RasADH) converted 1,4-diphenylbutane-1,4-dione to the (1S,4S)-diol with 98% diastereomeric excess (de) and >99% ee, while another commercial ADH yielded the (1R,4R)-diol. mdpi.com This highlights the potential of screening a panel of ADHs to selectively reduce one or both ketones of this compound to access all possible stereoisomers of the corresponding chiral diols or hydroxy ketones.
Ene-reductases, on the other hand, catalyze the asymmetric reduction of the carbon-carbon double bond. This could be applied to a precursor of this compound to establish stereocenters at the C4 and C5 positions before the introduction of the diketone functionality.
An enzymatic strategy for producing optically pure α-alkyl-α,β-dihydroxyketones has been reported using acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR). researchgate.net This two-enzyme system first creates an α-hydroxy-β-diketone and then reduces it with high regio-, diastereo-, and enantioselectivity, achieving >95% ee for the final dihydroxyketone product. researchgate.net This pathway demonstrates the potential of multi-enzyme cascades for complex stereoselective synthesis.
Novel Retrosynthetic Disconnections and Precursor Strategies for this compound
Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be envisioned beyond classical methods.
A primary disconnection is across the central C=C double bond, suggesting a dimerization of a three-carbon carbonyl species. A more modern approach could involve a tandem alkyne dimerization/hydration reaction. rsc.org For example, the dimerization of a terminal alkyne like 1-pentyne (B49018) followed by regioselective hydration could potentially form the enedione structure.
Another strategy involves the α-functionalization of a simpler ketone. The synthesis of 1,3-diketones is well-established, often through Claisen condensation or related methods involving soft enolate formation. nih.govorganic-chemistry.org A plausible route to the 1,4-dione system of this compound could involve the coupling of two ketone precursors. For instance, a cross aldol (B89426) condensation of 4'-substituted acetophenones with α-bromo-4'-substituted acetophenones, followed by subsequent rearrangement, has been used to prepare 1,4-diketone precursors. mdpi.com
Other novel precursor strategies include:
Oxidation of 1,2-diols: Mild and efficient procedures for oxidizing 1,2-diols to α-diketones using catalysts like TEMPO are well-documented and could be adapted. organic-chemistry.org
From Alkynes and Aldehydes: A tandem hydration/condensation of an alkyne (e.g., 2-butyne) with an aldehyde (e.g., propionaldehyde) over a solid acid catalyst like Hβ zeolite presents a solvent-free route to α,β-unsaturated ketones. rsc.org
From Bicyclic Ketals: A stereospecific transformation of a 6,8-dioxabicyclo[3.2.1]octane structure can selectively produce δ,ε-enones, demonstrating how complex precursors can be unraveled to form specific enone geometries.
Development of Sustainable Synthetic Pathways for this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The application of green chemistry principles and flow chemistry methodologies are central to achieving these goals.
Green Chemistry Principles Applied to Diketone Synthesis
The twelve principles of green chemistry provide a framework for designing more sustainable syntheses. sigmaaldrich.comnih.govmsu.edurroij.comlibretexts.org For this compound, this could involve:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Tandem reactions, such as the one-pot alkyne dimerization/hydration, are excellent examples of atom-economical processes. rsc.org
Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. sigmaaldrich.comnih.gov The use of recyclable catalysts, such as zeolites or enzymes, is particularly advantageous. rsc.org
Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.govlibretexts.org Biocatalytic and some organocatalytic reactions often operate under these mild conditions.
Table 2: Application of Green Chemistry Principles to Diketone Synthesis
| Green Principle | Conventional Approach | Green Alternative | Benefit | Reference |
| Atom Economy | Stepwise synthesis with protecting groups | Tandem/One-pot reactions (e.g., dimerization/hydration) | Fewer steps, less waste | rsc.org |
| Catalysis | Stoichiometric reagents (e.g., strong bases) | Recyclable solid acids (zeolites), enzymes | Reduced waste, easier purification | rsc.org |
| Safer Solvents | Chlorinated or aprotic polar solvents | Water, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact | rsc.org |
| Energy Efficiency | High temperature reflux | Ambient temperature reactions (biocatalysis) | Lower energy consumption, safer process | nih.govlibretexts.org |
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and straightforward scalability. nih.govumontreal.ca
For the synthesis of this compound, a multi-step continuous flow process could be designed. zenodo.org For example, an initial photocatalyzed addition could be followed by an in-situ elimination to generate an enone, which then undergoes a subsequent Michael addition. zenodo.org Flow chemistry is particularly effective when intermediates are unstable, as they are generated and consumed immediately in the next step of the sequence. polimi.it
The transposition of reactions like the aldol condensation to a flow regime has demonstrated marked reductions in reaction times (e.g., 40 hours in batch vs. 20 minutes in flow) and the ability to operate at higher temperatures without detrimental effects, thereby increasing efficiency. nih.gov The use of packed-bed reactors containing immobilized catalysts (such as enzymes or solid-supported metal catalysts) can further enhance sustainability by allowing for easy catalyst recovery and reuse in a continuous process. nih.gov
Table 3: Comparison of Batch vs. Flow Synthesis for Relevant Reactions
| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow | Reference |
| Reaction Time | Hours to days (e.g., 24-40 h for aldol) | Seconds to minutes (e.g., 20 min for aldol) | Increased throughput, process intensification | nih.govmit.edu |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient due to high surface-to-volume ratio | Better temperature control, improved safety | nih.govnih.gov |
| Scalability | Challenging, requires reactor redesign | Straightforward by running the system for longer | Faster development and production | umontreal.ca |
| Safety | Risk of thermal runaway with exothermic reactions | Minimized due to small reaction volume at any given time | Safer handling of hazardous reagents/intermediates | nih.gov |
Comparative Analysis of Synthetic Route Efficiency, Selectivity, and Atom Economy
The synthesis of this compound, a key intermediate in various organic syntheses, can be approached through several methodologies. The efficiency, stereoselectivity of the carbon-carbon double bond, and atom economy are critical metrics for evaluating the sustainability and practicality of these synthetic routes. This section provides a comparative analysis of plausible synthetic strategies for this compound, supported by detailed research findings and comparative data.
One potential route involves the stereoselective oxidation of (E)-oct-4-ene-3,6-diol. The success of this approach hinges on the availability of the diol precursor with the desired (E)-alkene geometry. The subsequent oxidation would need to be efficient and avoid isomerization or over-oxidation. Common oxidizing agents for allylic alcohols include manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). While often high-yielding, these stoichiometric reagents suffer from poor atom economy due to the generation of large amounts of inorganic waste.
A more atom-economical approach is the palladium-catalyzed oxidative dehydrogenation of octane-3,6-dione. This method utilizes a catalyst and a terminal oxidant, often molecular oxygen, which results in water as the primary byproduct. A significant advantage of this strategy is the potential for high (E)-selectivity, driven by thermodynamic control favoring the more stable trans-isomer. The efficiency of such reactions is highly dependent on the catalyst system and reaction conditions.
To provide a clearer comparison, the following interactive data table summarizes the key metrics for these hypothetical synthetic routes to this compound. The data presented are representative values based on analogous transformations reported in the chemical literature.
| Synthetic Route | Key Reagents | Typical Yield (%) | (E)-Selectivity | Atom Economy (%) | Primary Byproducts |
| Oxidation of (E)-oct-4-ene-3,6-diol | MnO₂ | 85 | >98% | 35 | MnO, H₂O |
| Pd-catalyzed Dehydrogenation of octane-3,6-dione | Pd catalyst, O₂ | 75 | >95% | 88 | H₂O |
| Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ | 40 | Mixture of isomers | 52 | AlCl₃ hydrate, HCl |
The comparative data clearly indicates that the palladium-catalyzed dehydrogenation of octane-3,6-dione offers the most favorable balance of efficiency, selectivity, and atom economy. Its high atom economy is a direct result of using a catalytic amount of palladium and molecular oxygen as the terminal oxidant, producing only water as a byproduct. While the oxidation of the corresponding diol can provide excellent yield and selectivity, its poor atom economy due to the use of a stoichiometric amount of manganese dioxide makes it a less environmentally benign option. The Friedel-Crafts acylation route is the least attractive due to its low yield, lack of stereoselectivity, and poor atom economy.
Mechanistic Investigations of Chemical Transformations Involving E Oct 4 Ene 3,6 Dione
Elucidation of Reaction Mechanisms for Conjugate Additions to the Enone Moiety
The enone moiety in (E)-oct-4-ene-3,6-dione features two electrophilic centers: the carbonyl carbon and the β-carbon. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks. The symmetrical nature of the molecule means that nucleophilic attack is equally likely at either β-carbon (C4 or C5).
Nucleophilic conjugate addition, also known as Michael addition, is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmakingmolecules.comlibretexts.orglumenlearning.comlibretexts.org The reaction is initiated by the attack of a nucleophile on the β-carbon of the enone system. libretexts.org This attack is favored for softer nucleophiles, according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org
The general mechanism proceeds in three main steps:
Nucleophilic Attack: A nucleophile adds to the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. makingmolecules.comlibretexts.org
Protonation: The enolate is then protonated, typically at the α-carbon, to form an enol. libretexts.org
Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding the final 1,4-addition product. libretexts.orglumenlearning.com
The stereochemical outcome of this addition is dependent on the nature of the nucleophile and the substrate. For an acyclic and symmetrically substituted enone like this compound, the approach of the nucleophile to the planar alkene can occur from either face. In the absence of a chiral catalyst or auxiliary, this would likely result in a racemic or diastereomeric mixture, depending on the complexity of the nucleophile. The stereochemistry of the addition to cyclic ketones has been a subject of extensive study, with outcomes often rationalized by models such as the Felkin-Anh and Cieplak models. academie-sciences.fr
A variety of nucleophiles can participate in conjugate additions, including amines, thiols, and carbanions derived from organocuprates (Gilman reagents). libretexts.org The choice of nucleophile and reaction conditions can influence the competition between 1,2- and 1,4-addition. Weaker bases tend to favor the thermodynamically controlled 1,4-adduct. libretexts.org
Table 1: Predicted Outcomes of Nucleophilic Addition to this compound
| Nucleophile | Predicted Major Product | Stereochemical Consideration |
| Secondary Amine (e.g., Diethylamine) | 4-(diethylamino)octane-3,6-dione | Racemic mixture |
| Thiol (e.g., Thiophenol) | 4-(phenylthio)octane-3,6-dione | Racemic mixture |
| Gilman Reagent (e.g., (CH₃)₂CuLi) | 4-methyloctane-3,6-dione | Racemic mixture |
Radical additions to alkenes provide an alternative pathway for the functionalization of the enone system. Thiyl radicals, for instance, are known to initiate cyclization reactions in unsaturated substrates. mdpi.comacs.org For a molecule like this compound, a radical addition could be initiated by a radical species adding to one of the β-carbons.
The general propagation mechanism for a radical addition would involve:
Initiation: Generation of a radical species.
Propagation:
The radical adds to the β-carbon of the enone, forming a new carbon-centered radical at the α-position.
This α-radical can then abstract an atom (e.g., a hydrogen atom) from another molecule to form the product and regenerate a radical to continue the chain reaction.
In the context of intramolecular reactions, if this compound were part of a larger molecule with another unsaturated moiety, radical-initiated cyclization could occur. The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) would be governed by Baldwin's rules and the stability of the resulting cyclic radical intermediates. The stereoselectivity of such cyclizations is often explained by the Beckwith-Houk model, which favors a chair-like transition state with substituents in pseudo-equatorial positions. acs.org
Pericyclic Reactions and Molecular Rearrangements of this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org In this context, the enone moiety of this compound can act as a dienophile. The presence of two electron-withdrawing carbonyl groups enhances its reactivity towards electron-rich dienes. libretexts.org
Given that this compound is a symmetrical dienophile, reactions with symmetrical dienes (e.g., 1,3-butadiene) would yield a single regioisomer. chemistrysteps.com However, with an unsymmetrical diene, two regioisomers are possible. The regioselectivity is determined by the electronic properties of the substituents on the diene. chemistrysteps.commasterorganicchemistry.com The reaction generally favors the formation of the "ortho" or "para" adducts, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. wikipedia.orgmasterorganicchemistry.com
The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with π-systems prefer to be oriented towards the developing π-system of the diene in the transition state. This is due to favorable secondary orbital interactions.
Table 2: Predicted Diels-Alder Adducts with this compound as the Dienophile
| Diene | Predicted Major Product | Regiochemical/Stereochemical Considerations |
| 1,3-Butadiene | 4,5-dipropionylcyclohexene | Single regioisomer, endo selectivity not applicable |
| Isoprene (2-methyl-1,3-butadiene) | 1-methyl-4,5-dipropionylcyclohexene ("para" adduct) | Major regioisomer predicted based on electronic effects |
| Cyclopentadiene | 5,6-dipropionylbicyclo[2.2.1]hept-2-ene | Endo adduct is the kinetically favored product |
Photochemical reactions, particularly [2+2] cycloadditions, are common for enones. illinois.eduwikipedia.orgresearchgate.netnih.gov Upon photoexcitation, the enone can react with an alkene to form a cyclobutane ring. The mechanism is generally believed to proceed through the triplet excited state of the enone. wikipedia.org
The proposed mechanism involves:
Photoexcitation: The enone absorbs light and is promoted to an excited singlet state, which then undergoes intersystem crossing to the more stable triplet state.
Exciplex Formation: The excited triplet enone forms an exciplex (an excited state complex) with the ground-state alkene.
Biradical Formation: The exciplex collapses to a 1,4-biradical intermediate.
Ring Closure: The biradical undergoes spin inversion and subsequent ring closure to form the cyclobutane product. wikipedia.org
Another potential photochemical reaction is the E/Z isomerization of the double bond. semanticscholar.orgresearchgate.netnih.govwikipedia.orgyoutube.com Irradiation with light of an appropriate wavelength could lead to the formation of (Z)-oct-4-ene-3,6-dione. This process also typically involves excitation to an excited state where rotation around the carbon-carbon double bond becomes possible. youtube.com
Catalytic Reactions Utilizing this compound as a Substrate
this compound can serve as a substrate in various catalytic reactions, including catalytic hydrogenation and organocatalytic additions.
Catalytic Hydrogenation: The double bond and the two carbonyl groups of this compound are all susceptible to reduction by catalytic hydrogenation. wikipedia.orgchemistrytalk.orglibretexts.orgyoutube.com The selectivity of the hydrogenation depends on the choice of catalyst and reaction conditions.
Selective C=C reduction: Catalysts like Palladium on carbon (Pd/C) are typically used for the selective hydrogenation of carbon-carbon double bonds in the presence of carbonyl groups, which would yield octane-3,6-dione.
Complete reduction: More forcing conditions or different catalysts (e.g., Raney Nickel) could lead to the reduction of both the alkene and the carbonyls, resulting in octane-3,6-diol.
The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen and the substrate onto the surface of the metal catalyst. wikipedia.orgchemistrytalk.orglibretexts.org The hydrogen atoms are then added sequentially to the double bond, typically with syn-stereochemistry. youtube.com
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated carbonyl compounds. acs.orgnih.govprinceton.edumdpi.comelsevierpure.commdpi.com Chiral amines, for example, can catalyze the conjugate addition of various nucleophiles to enones with high enantioselectivity. acs.org The mechanism often involves the formation of a transient iminium ion intermediate, which is more reactive than the starting enone and allows for stereochemical control by the chiral catalyst.
Table 3: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst | Potential Product |
| Catalytic Hydrogenation (C=C) | Pd/C, H₂ | octane-3,6-dione |
| Catalytic Hydrogenation (C=C & C=O) | Raney Ni, H₂ (high pressure/temp) | octane-3,6-diol |
| Asymmetric Michael Addition | Chiral amine/iminium catalysis | Chiral 4-substituted octane-3,6-dione |
Transition Metal-Catalyzed Transformations (e.g., Cross-Coupling, Hydrogenation)
Transition metal catalysis offers a powerful toolkit for the functionalization of unsaturated compounds like this compound. Mechanistic investigations into these transformations reveal the intricate pathways through which catalysts orchestrate bond formation and cleavage.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are hypothetically applicable to this compound, although specific literature on this substrate is scarce. A plausible mechanistic cycle for a Heck-type reaction with an aryl halide (Ar-X) would likely proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II)-aryl complex.
Carbopalladation: The alkene of this compound coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group into the double bond. This step is often rate-determining and dictates the regioselectivity of the product.
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium alkyl intermediate to regenerate the double bond in the product and form a palladium-hydride species.
Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst and completing the catalytic cycle.
The regioselectivity of the aryl group addition would be influenced by both steric and electronic factors, with addition at the less hindered position of the double bond being generally favored.
Hydrogenation Reactions:
The catalytic hydrogenation of the carbon-carbon double bond in this compound to yield octane-3,6-dione can be achieved using various transition metal catalysts, such as palladium, platinum, or rhodium. The Horiuti-Polanyi mechanism is a widely accepted model for this transformation on a metal surface:
Adsorption: Both this compound and hydrogen molecules adsorb onto the surface of the metal catalyst.
Hydrogen Dissociation: The H-H bond of the adsorbed hydrogen is cleaved, forming adsorbed hydrogen atoms.
Stepwise Hydrogenation: One hydrogen atom adds to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate. Subsequently, a second hydrogen atom adds to the other carbon atom.
Desorption: The resulting saturated product, octane-3,6-dione, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.
The stereochemistry of the hydrogenation is typically syn, with both hydrogen atoms adding to the same face of the double bond.
Interactive Data Table: Plausible Catalyst Screening for Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) |
| 10% Pd/C | Ethanol | 25 | 1 | 2 | >99 |
| PtO₂ | Acetic Acid | 25 | 1 | 3 | >99 |
| RhCl(PPh₃)₃ | Toluene | 60 | 10 | 6 | 95 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical conditions for similar substrates.
Organocatalytic Activation and Enantioselective Processes
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. For a prochiral substrate like this compound, organocatalysis can be employed to achieve enantioselective transformations.
Iminium Ion Catalysis:
Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated ketones. In the case of this compound, this would proceed via the formation of a transient iminium ion.
Iminium Ion Formation: The chiral secondary amine catalyst reacts with one of the carbonyl groups of the substrate to form a chiral iminium ion. This activation lowers the LUMO of the enone system, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: A nucleophile attacks the β-carbon of the iminium ion. The stereochemistry of this addition is controlled by the chiral environment created by the catalyst, which shields one face of the iminium ion, leading to a preferred stereochemical outcome.
Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the product and regenerate the chiral amine catalyst.
This strategy could be applied to a variety of enantioselective additions, such as Michael additions or Friedel-Crafts alkylations.
Enamine Catalysis:
Alternatively, the same chiral secondary amine catalysts can react with the substrate to form a chiral enamine. This mode of activation raises the HOMO of the substrate, making the α-carbon nucleophilic.
Enamine Formation: The chiral secondary amine condenses with a carbonyl group of the substrate to form a chiral enamine.
Electrophilic Attack: The enamine then reacts with an electrophile at the α-carbon. Again, the stereoselectivity is dictated by the chiral catalyst.
Hydrolysis: Hydrolysis of the resulting iminium ion liberates the α-functionalized product and the catalyst.
Interactive Data Table: Hypothetical Enantioselective Michael Addition
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| (S)-Proline | Thiophenol | CH₂Cl₂ | 0 | 85 | 92 |
| (S)-Diphenylprolinol silyl ether | Dimethyl malonate | Toluene | -20 | 91 | 97 |
| Cinchona alkaloid derivative | Nitromethane | THF | -40 | 78 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results for similar organocatalytic reactions.
Kinetics and Thermodynamics of Complex Reactions Involving this compound
Kinetics:
The rate of a reaction involving this compound would be determined by the slowest step in the reaction mechanism, known as the rate-determining step. For example, in a transition metal-catalyzed cross-coupling reaction, either the oxidative addition or the migratory insertion step could be rate-limiting. The reaction rate can be expressed by a rate law, which shows the dependence of the rate on the concentration of the reactants and catalyst.
For a hypothetical second-order reaction, the rate law would be: Rate = k[this compound][Reactant]
The rate constant, k, is temperature-dependent and can be described by the Arrhenius equation: k = A * e^(-Ea / RT) where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.
Thermodynamics:
The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation: ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous reaction. For transformations of this compound, such as hydrogenation, the reaction is typically exothermic (negative ΔH) due to the formation of stronger C-H bonds at the expense of a weaker C=C π-bond and H-H bond. The change in entropy is usually small but can be slightly negative as two molecules (the dione and H₂) combine to form one.
Interactive Data Table: Illustrative Thermodynamic Parameters for Hydrogenation
| Parameter | Value |
| ΔH° (Enthalpy of Reaction) | -120 kJ/mol |
| ΔS° (Entropy of Reaction) | -110 J/(mol·K) |
| ΔG° (Gibbs Free Energy at 298 K) | -87.2 kJ/mol |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for the hydrogenation of similar α,β-unsaturated ketones.
Advanced Spectroscopic and Structural Elucidation Research on E Oct 4 Ene 3,6 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. nih.gov For (E)-oct-4-ene-3,6-dione, with the molecular formula C8H12O2, NMR provides critical insights into the connectivity of its atoms and its three-dimensional structure. nih.gov
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
While one-dimensional (1D) NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and understanding complex structural features. libretexts.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons in the molecule. For this compound, this would primarily show correlations between the protons of the two ethyl groups. Specifically, the methyl protons (CH₃) would show a correlation to the methylene (B1212753) protons (CH₂), and the methylene protons would, in turn, show a correlation to the vinylic protons (-CH=).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, the vinylic proton signal would be correlated with the vinylic carbon signal, and the signals of the methyl and methylene protons would be linked to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons or heteroatoms. In the case of this compound, HMBC would show correlations from the vinylic protons to the carbonyl carbons, confirming the ene-dione structure. Correlations would also be observed from the methylene protons to the carbonyl carbon and the vinylic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, the (E)-configuration of the double bond would be confirmed by the absence of a significant NOE between the two vinylic protons. NOE effects might be observed between the vinylic protons and the adjacent methylene protons, providing further conformational information.
A hypothetical table of expected NMR data is presented below based on the analysis of similar α,β-unsaturated ketones. orgchemboulder.comstackexchange.com
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |
| CH₃ (C1, C8) | ~ 1.1 | ~ 8 | COSY: with CH₂; HMBC: with C2, C7 |
| CH₂ (C2, C7) | ~ 2.5 | ~ 35 | COSY: with CH₃, =CH; HMBC: with C1, C3, C4, C5, C6, C8 |
| C=O (C3, C6) | - | ~ 200 | HMBC: from CH₂, =CH |
| =CH (C4, C5) | ~ 6.7 | ~ 135 | COSY: with CH₂; HMBC: with C2, C3, C6, C7 |
Dynamic NMR Studies of Intramolecular Rotational Barriers and Fluxional Processes
Dynamic NMR (DNMR) is a technique used to study the kinetics of processes that are fast on the NMR timescale, such as conformational changes and intramolecular rearrangements. researchgate.net For this compound, variable temperature NMR studies could provide insights into the rotational barriers around the single bonds adjacent to the double bond (C3-C4 and C5-C6). At low temperatures, distinct conformers might be observable due to restricted rotation, leading to a broadening or splitting of NMR signals. As the temperature is increased, the rate of rotation increases, and the signals would coalesce into a time-averaged spectrum. slideshare.net The study of these fluxional processes can provide valuable thermodynamic and kinetic data about the molecule's conformational landscape. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions and Bonding Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. canterbury.ac.nz These techniques are complementary and offer detailed information about the functional groups present and their electronic environment.
For this compound, the key functional groups are the carbonyl (C=O) and the carbon-carbon double bond (C=C). The conjugation between these two groups is expected to influence their vibrational frequencies. The IR spectrum of an α,β-unsaturated ketone typically shows a strong C=O stretching band in the region of 1710-1665 cm⁻¹. orgchemboulder.com The C=C stretching vibration is also expected in the region of 1650-1600 cm⁻¹.
Raman spectroscopy is particularly sensitive to symmetric vibrations and can be a powerful tool for observing the C=C stretch, which may be weak in the IR spectrum. libretexts.org
| Vibrational Mode | Expected IR Frequency (cm⁻¹, predicted) | Expected Raman Frequency (cm⁻¹, predicted) |
| C=O Stretch | 1685 (strong) | 1685 (weak) |
| C=C Stretch | 1630 (medium) | 1630 (strong) |
| C-H Stretch (sp²) | 3050 (medium) | 3050 (medium) |
| C-H Stretch (sp³) | 2980-2850 (strong) | 2980-2850 (strong) |
Computational Vibrational Frequency Assignments and Normal Mode Analysis
To gain a deeper understanding of the vibrational spectra, computational methods such as Density Functional Theory (DFT) can be employed. arxiv.org These calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. uow.edu.au By performing a normal mode analysis, each calculated vibrational frequency can be assigned to specific atomic motions within the molecule, such as stretching, bending, and torsional modes. This allows for a more confident assignment of the experimental spectral bands and can help to resolve ambiguities in the interpretation of complex spectra. canterbury.ac.nz
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. miamioh.edu
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern of the molecular ion can provide valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. copernicus.org
Expected key fragments for this compound could include:
[M - C₂H₅]⁺: Loss of an ethyl radical via α-cleavage.
[C₂H₅CO]⁺: Formation of a propanoyl cation.
[M - C₂H₅CO]⁺: Loss of a propanoyl radical.
Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁸O), can be used to trace the fragmentation pathways and confirm the proposed mechanisms.
Derivatization and Functionalization Strategies for E Oct 4 Ene 3,6 Dione
Synthesis of Novel Structural Scaffolds from (E)-oct-4-ene-3,6-dione
The unique arrangement of functional groups in this compound, specifically the two carbonyl groups and a central carbon-carbon double bond, allows for a rich and varied chemistry, enabling the synthesis of a wide array of novel structural scaffolds.
Exploration of Diverse Reaction Sites (Carbonyl Groups, Alkene Moiety)
The reactivity of this compound is characterized by the distinct functionalities of its carbonyl groups and the alkene moiety. The carbonyl groups are susceptible to nucleophilic attack, while the conjugated system allows for 1,4-conjugate additions (Michael additions) to the alkene. pressbooks.pub
The carbonyl groups can undergo typical reactions such as condensation with amines and hydrazines, and reduction to alcohols. The α,β-unsaturated nature of the ketone makes the β-carbon electrophilic and prone to attack by nucleophiles. openstax.org This dual reactivity allows for selective transformations by choosing appropriate reagents and reaction conditions. For instance, "soft" nucleophiles tend to favor 1,4-addition, whereas "hard" nucleophiles may preferentially attack the carbonyl carbon (1,2-addition).
Development of Structurally Complex Polycyclic or Heterocyclic Derivatives
The 1,4-dicarbonyl motif within the saturated portion of the molecule, which can be accessed after reactions at the alkene, is a classic precursor for the synthesis of five-membered heterocycles through Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org By reacting the corresponding saturated 1,4-diketone with appropriate reagents, a variety of heterocyclic systems can be accessed.
For example, reaction with primary amines or ammonia (B1221849) yields pyrroles, treatment with dehydrating agents such as phosphorus pentoxide or strong acids can produce furans, and reaction with Lawesson's reagent or phosphorus pentasulfide can lead to the formation of thiophenes. wikipedia.orgyoutube.com
Furthermore, the enone functionality can participate in cycloaddition reactions, such as the Diels-Alder reaction where it acts as a dienophile, to construct six-membered rings. Intramolecular reactions, potentially after initial functionalization, could also lead to the formation of bicyclic and polycyclic systems. nih.gov
Investigation of this compound as a Key Building Block in Complex Molecule Synthesis
The multifunctionality of this compound makes it an attractive building block for the synthesis of more complex molecules through reactions that form multiple bonds in a single operation.
Cascade Reactions and Tandem Processes Utilizing the Diketone Framework
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. The structure of this compound is well-suited for initiating such reaction cascades.
A prime example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. csbsju.edu While the substrate itself is an enone, it can act as a Michael acceptor. An enolate, for instance, can add to the β-position of the enone. If the added nucleophile contains a ketone, a subsequent intramolecular aldol condensation can lead to the formation of a new six-membered ring, a foundational reaction in the synthesis of steroids and other polycyclic natural products.
Synthesis of Chiral Derivatives and Enantiomerically Pure Analogs of this compound
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound offers several opportunities for the introduction of chirality and the synthesis of enantiomerically pure compounds.
Asymmetric Michael additions to the enone moiety can be achieved using chiral catalysts, such as chiral amines or metal complexes with chiral ligands. acs.orgnih.gov This would lead to the formation of a new stereocenter at the β-carbon. For example, the use of chiral primary or secondary amine catalysts can facilitate the enantioselective conjugate addition of various nucleophiles to cyclic and acyclic enones. nih.govmdpi.com
Furthermore, asymmetric reduction of one or both carbonyl groups using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can produce chiral diols with high enantiomeric excess. These chiral derivatives can then serve as valuable intermediates in the synthesis of complex, optically active molecules.
Exploration of this compound as a Monomer or Crosslinker Precursor in Advanced Materials Research
The presence of two reactive carbonyl groups and a polymerizable alkene makes this compound a potential candidate for use as a monomer or crosslinking agent in the development of advanced materials.
The carbon-carbon double bond could potentially undergo polymerization through various mechanisms, such as free radical or coordination polymerization, to form a polymer backbone. The pendant carbonyl groups would then provide sites for further functionalization of the polymer, allowing for the tuning of its physical and chemical properties.
Alternatively, the dicarbonyl functionality could be exploited for the synthesis of polymers through condensation reactions. For example, reaction with diamines could lead to the formation of polypyrroles or other nitrogen-containing polymers. The ability of the molecule to react at both the alkene and the carbonyl groups also suggests its potential use as a crosslinking agent to create network polymers with enhanced thermal and mechanical stability. While specific polymerization of this compound is not detailed in the provided search results, the reactivity of conjugated dienes is a known area of polymer chemistry. google.com
Advanced Analytical Techniques in the Study of E Oct 4 Ene 3,6 Dione Transformations
Chromatographic Methods (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Reaction Monitoring and Purity Assessment
Chromatographic techniques are indispensable for tracking the conversion of reactants to products and quantifying the purity of isolated materials in the study of (E)-oct-4-ene-3,6-dione transformations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For a medium-polarity compound like this compound, reversed-phase HPLC is often the method of choice. A C18 stationary phase with a mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, typically provides excellent separation of the target compound from starting materials, byproducts, and degradation products. A UV detector is highly effective, as the α,β-unsaturated ketone chromophore in the molecule absorbs strongly in the UV region (around 220-280 nm). By integrating the peak areas, the relative concentrations of each component can be determined, allowing for precise monitoring of reaction conversion and assessment of final product purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile and thermally stable compounds like this compound. nih.gov The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, enabling definitive identification based on the compound's mass spectrum and fragmentation pattern. This method is highly sensitive and provides structural confirmation alongside quantitative data, making it ideal for identifying trace impurities and confirming the identity of the desired product.
Below is a sample data table illustrating how HPLC could be used to monitor the progress of a hypothetical reaction producing this compound.
| Time Point (hours) | Retention Time (min) | Component | Peak Area (%) | Purity Assessment (%) |
|---|---|---|---|---|
| 0 | 2.5 | Starting Material A | 48.5 | N/A |
| 3.1 | Starting Material B | 51.5 | ||
| 4 | 2.5 | Starting Material A | 15.2 | Product Purity: 81.3% |
| 3.1 | Starting Material B | 18.9 | ||
| 5.8 | This compound | 65.9 | ||
| 24 | 5.8 | This compound | 98.7 | Product Purity: 98.7% |
| 6.2 | Byproduct | 1.3 |
Development of Chiral Separation Methods for Enantiomeric Excess Determination
When transformations of this compound are performed using asymmetric synthesis, the resulting product may be a mixture of enantiomers. Determining the enantiomeric excess (ee) is critical to evaluating the success of such a synthesis. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, reflecting how much one enantiomer is present in greater amounts than the other. wikipedia.org
Chiral HPLC is the most common method for this analysis. The development of a suitable chiral separation method involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including ketones. nih.govresearchgate.net The separation is typically achieved under normal-phase conditions, using a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
| Enantiomer | Retention Time (min) | Peak Area | Area (%) | Calculated ee (%) |
|---|---|---|---|---|
| (R)-enantiomer | 12.4 | 1,854,300 | 85.0 | 70.0% |
| (S)-enantiomer | 14.1 | 327,200 | 15.0 |
Real-Time Spectroscopic Monitoring of Reaction Kinetics (e.g., in-situ Infrared, Ultraviolet-Visible Spectroscopy)
To gain a deeper understanding of reaction mechanisms and optimize conditions, real-time monitoring of reaction kinetics is essential. In-situ spectroscopic techniques allow for the continuous measurement of reactant and product concentrations without disturbing the reaction mixture.
In-situ Infrared (IR) Spectroscopy , often using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, can track changes in the concentrations of key functional groups. For transformations involving this compound, one would monitor the characteristic stretching frequencies of the C=O groups (typically 1650-1700 cm⁻¹) and the C=C bond (around 1620-1680 cm⁻¹). The disappearance of reactant-specific peaks and the appearance of product-specific peaks can be plotted against time to generate kinetic profiles.
Ultraviolet-Visible (UV-Vis) Spectroscopy is another powerful tool for real-time monitoring, particularly given the compound's strong UV absorbance. nih.govuacdn.net The π → π* and n → π* electronic transitions associated with the α,β-unsaturated ketone system provide distinct spectroscopic signatures. uacdn.net By monitoring the change in absorbance at a specific wavelength (λ_max) corresponding to either a reactant or the product, reaction rates can be determined. This technique is well-suited for dilute solutions and can be implemented using fiber-optic probes. nih.gov
| Time (minutes) | Absorbance at λ_max = 255 nm | Concentration of Product (M) |
|---|---|---|
| 0 | 0.012 | 0.0001 |
| 5 | 0.258 | 0.0022 |
| 10 | 0.481 | 0.0040 |
| 20 | 0.795 | 0.0066 |
| 30 | 0.963 | 0.0080 |
| 60 | 1.150 | 0.0096 |
Application of Advanced Mass Spectrometric Techniques for Mechanistic Intermediates
Understanding a reaction's mechanism often requires the detection of short-lived, low-concentration intermediates. Advanced mass spectrometric techniques are uniquely capable of capturing these transient species.
Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) is an ambient ionization technique that can analyze samples directly from surfaces with minimal preparation. nih.gov For studying transformations of this compound, a reaction could be run on a surface, and the DESI-MS probe could periodically sample the surface to detect reactants, products, and any surface-bound intermediates. This method is particularly powerful for studying heterogeneous catalysis or reactions at interfaces. purdue.edu
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. nih.gov Ions are separated not only by their mass-to-charge ratio but also by their size, shape, and charge as they drift through a gas-filled cell. This can resolve isomers and conformers, which is invaluable for distinguishing between different potential reaction intermediates that may have the same mass but different structures. By coupling IM-MS with a soft ionization source, it becomes possible to gently transfer fragile intermediates into the gas phase for detailed structural characterization. nih.gov
Electroanalytical Methods for Redox Behavior and Electron Transfer Pathway Research
The two ketone functionalities in this compound make it a candidate for redox reactions. Electroanalytical methods are used to study the electron transfer properties of molecules, providing insight into their reactivity in oxidation or reduction reactions.
Cyclic Voltammetry (CV) is a primary technique for investigating redox behavior. In a CV experiment, the potential applied to a solution of this compound is swept back and forth, and the resulting current is measured. The resulting voltammogram reveals the potentials at which the compound is oxidized and reduced. This data can be used to determine the feasibility of certain electron transfer pathways and to probe the stability of the resulting radical ions. mdpi.com For this compound, CV could be used to study the stepwise reduction of the two ketone groups and to understand how the conjugated double bond influences this process. Such studies are fundamental to designing and understanding reactions that proceed via single-electron transfer (SET) mechanisms. europa.eu
Future Research Directions and Emerging Opportunities for E Oct 4 Ene 3,6 Dione Studies
Exploration of Photoredox and Electrochemistry Catalysis in Reactions of (E)-oct-4-ene-3,6-dione
The reactivity of this compound, characterized by its conjugated enone system and two carbonyl groups, makes it an excellent candidate for exploration via photoredox and electrochemical catalysis. These methods offer alternative, often milder, and more selective reaction pathways compared to traditional thermal methods.
Future research could focus on visible-light-induced photoredox catalysis to initiate novel transformations. nih.gov For instance, the generation of radical intermediates from this compound could lead to intramolecular cyclization reactions, forming complex cyclic architectures that are otherwise difficult to access. Similarly, electrochemical synthesis presents a green and powerful tool for inducing oxidation or reduction events with high precision. rsc.org An environmentally benign electrochemical approach could be developed for reactions such as the functionalization of the double bond or the coupling of the dicarbonyl moiety, using simple electrons as the reagent instead of stoichiometric chemical oxidants or reductants. rsc.org
Table 1: Potential Photoredox and Electrochemical Reactions for this compound
| Reaction Type | Catalysis Method | Potential Transformation | Expected Outcome |
| Intramolecular Cyclization | Photoredox Catalysis | Radical cascade cyclization of the alkyl chains onto the enone system. | Formation of bicyclic or spirocyclic ketone derivatives. |
| Reductive Coupling | Electrochemistry | Pinacol-type coupling of the two carbonyl groups. | Synthesis of cyclic diols. |
| Conjugate Addition | Photoredox Catalysis | Generation of a nucleophilic radical for addition to the β-carbon of the enone. | C-C bond formation with high functional group tolerance. |
| Oxidative C-H Functionalization | Electrochemistry | Anodic oxidation to activate C-H bonds adjacent to the carbonyl groups. | Direct introduction of functional groups without pre-functionalization. |
Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity of Dicarbonyl Compounds
The complexity of reaction outcomes for multifunctional molecules like this compound presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools for navigating this complexity. chemcopilot.com These technologies can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even discover novel reaction pathways. chemcopilot.commagritek.com
Table 2: Hypothetical Machine Learning Model for Predicting Reactivity
| Input Feature | Data Type | Example | Purpose in Model |
| Reactant Structure | SMILES/Graph | CCC(=O)/C=C/C(=O)CC | Encodes the molecular structure of this compound. |
| Reagent(s) | SMILES/Graph | [CH3]NH2 (Methylamine) | Represents the co-reactants in the transformation. |
| Catalyst | Categorical | Fe(OTf)3 | Specifies the catalyst used. |
| Solvent | Categorical | Toluene | Defines the reaction medium. |
| Temperature | Numerical | 80 °C | Sets the reaction temperature. |
| Predicted Output | --- | --- | --- |
| Major Product Structure | SMILES/Graph | CCC(=O)/C=C(\NC)/CC(=O)C | Predicts the structure of the most likely product. |
| Predicted Yield | Numerical (%) | 85% | Estimates the reaction yield. nih.gov |
Advancements in Green Solvents, Solvent-Free Reactions, and Alternative Reaction Media for this compound Chemistry
The principles of green chemistry are increasingly guiding synthetic route design. For this compound, this involves moving away from traditional, often hazardous, organic solvents towards more sustainable alternatives. rsc.org Research into green solvents like γ-valerolactone (GVL), Cyrene, and dimethyl isosorbide (B1672297) (DMI) could identify viable media for its synthesis and subsequent reactions. rsc.orgyoutube.com These solvents are often derived from renewable biomass and have a lower environmental and health impact. youtube.com
Furthermore, solvent-free reaction conditions represent an ideal in green chemistry. researchgate.net Exploring mechanochemical methods (ball-milling) or reactions in eutectic mixtures could provide highly efficient and environmentally benign pathways for transformations of this compound. Such methods often lead to higher yields, shorter reaction times, and simplified product purification. researchgate.net
Table 3: Comparison of Traditional vs. Green Solvents for a Hypothetical Reaction
| Solvent | Source | Key Properties | Potential for this compound Chemistry |
| Traditional | |||
| Dichloromethane | Petrochemical | Volatile, Suspected Carcinogen | Common solvent for organic synthesis. |
| Toluene | Petrochemical | Toxic, Flammable | Used for reactions requiring higher temperatures. |
| Green Alternatives | |||
| γ-Valerolactone (GVL) | Biomass rsc.org | Biodegradable, High Boiling Point | Potential substitute for polar aprotic solvents. rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass youtube.com | Higher Boiling Point than THF, Lower Miscibility with Water | Greener alternative to THF for a range of reactions. |
| Dimethyl Carbonate (DMC) | Various | Low Toxicity, Biodegradable | Can act as both a solvent and a green methylating agent. |
| Water | Natural | Non-toxic, Non-flammable | Ideal green solvent, although solubility of organics can be a challenge. exlibrisgroup.com |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology (focusing on research tools or methods, not applications)
The study of this compound can be significantly enriched by leveraging tools and methodologies from adjacent scientific fields. frontiersin.org The convergence of organic chemistry with materials science and chemical biology offers powerful new ways to investigate and manipulate this molecule. patsnap.comnih.gov
Materials Science Interface : Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) can be designed with specific catalytic sites to act as heterogeneous catalysts for reactions involving this compound. rsc.org Research could focus on synthesizing COFs with Lewis acidic or basic sites to catalyze conjugate additions or aldol-type reactions with high selectivity and recyclability, providing fundamental insights into catalysis in confined spaces.
Chemical Biology Interface : To study the fundamental interactions of dicarbonyl compounds within complex environments, new chemical tools can be developed. gesundheitsindustrie-bw.de This includes the synthesis of derivatized versions of this compound that incorporate bioorthogonal handles (e.g., alkynes or azides for click chemistry) or fluorescent tags. sigmaaldrich.comschumann-lab.com These tools would allow for the precise tracking and analysis of the molecule's reactivity and interactions using advanced imaging or proteomic techniques, purely as a method for fundamental chemical investigation. schumann-lab.com
New Frontiers in Stereoselective Synthesis of this compound Analogs with Enhanced Synthetic Utility
While the parent compound is the (E)-isomer, there is significant opportunity in developing methods for the stereoselective synthesis of its analogs. This includes the synthesis of the corresponding (Z)-isomer and the introduction of new stereocenters on the alkyl backbone.
Future research will likely target the development of novel catalytic systems that can control the geometry of the double bond during synthesis. nih.gov For example, transition-metal-catalyzed cross-coupling reactions or metathesis could provide routes to geometrically pure (Z)-oct-4-ene-3,6-dione. nih.gov Furthermore, asymmetric catalysis could be employed to synthesize chiral analogs of this compound. For instance, an asymmetric conjugate addition to a simpler enone precursor followed by further elaboration could install stereocenters at the C2 or C7 positions. These chiral, stereodefined analogs would be invaluable as building blocks in the total synthesis of complex natural products. mdpi.com
Table 4: Potential Synthetic Strategies for this compound Analogs
| Target Analog | Key Structural Feature | Potential Synthetic Method | Catalyst/Reagent Example |
| (Z)-oct-4-ene-3,6-dione | Z-configured double bond | Alkyne semi-reduction | Lindlar's catalyst |
| (R)-2-Methyl-(E)-oct-4-ene-3,6-dione | Chiral center at C2 | Asymmetric conjugate addition | Copper catalyst with a chiral ligand |
| (E)-2,7-Dimethyl-oct-4-ene-3,6-dione | Symmetrical substitution | Dimerization/Coupling of a precursor | Palladium-catalyzed homocoupling nih.gov |
| 1-Aryl-(E)-oct-4-ene-3,6-dione analog | Aryl group substitution | Cross-coupling reaction | Suzuki or Heck coupling |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (E)-oct-4-ene-3,6-dione in a laboratory setting?
- Methodological Answer : The compound can be synthesized via Claisen condensation of ethyl acetoacetate derivatives under controlled pH and temperature. Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification : Employ fractional distillation or recrystallization, with purity verified via NMR (¹H/¹³C) and GC-MS .
- Stereochemical Control : Optimize reaction conditions (e.g., solvent polarity, catalyst) to favor the E-isomer, confirmed by NOESY experiments .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via UV-Vis spectroscopy and HPLC .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius equations. Validate with Arrhenius plots to predict shelf life .
- Data Contradiction : If degradation products conflict with expected pathways (e.g., unexpected keto-enol tautomerization), revisit reaction mechanisms using DFT calculations .
Advanced Research Questions
Q. What experimental and computational approaches resolve contradictions in the reaction mechanisms of this compound during Diels-Alder reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated dienophiles to identify rate-determining steps .
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and electron distribution. Cross-validate with experimental regioselectivity data .
- Contradiction Management : If computational predictions diverge from experimental outcomes (e.g., endo/exo selectivity), re-examine solvent effects or entropy contributions using molecular dynamics simulations .
Q. How can researchers design a study to investigate the biological interactions of this compound with cellular redox systems?
- Methodological Answer :
- Hypothesis Testing : Formulate a P-E/I-C-O framework:
- Population (P) : Human hepatocyte cell lines.
- Exposure (E) : Dose-dependent treatment with this compound.
- Comparison (C) : Untreated cells or cells exposed to analogous diketones.
- Outcome (O) : Quantify ROS levels (via fluorescence probes) and glutathione depletion (via LC-MS) .
- Triangulation : Combine quantitative data (ROS assays) with qualitative insights (transcriptomic analysis of redox genes) to address mechanistic ambiguity .
Q. What strategies ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Confirm purity via polarimetry .
- Stereochemical Validation : Apply X-ray crystallography to resolve absolute configurations. Cross-reference with vibrational circular dichroism (VCD) spectra .
- Data Transparency : Document all synthetic parameters (e.g., solvent grade, catalyst loading) in alignment with CONSORT-EHEALTH guidelines for replicability .
Data Analysis and Presentation Guidelines
- Statistical Rigor : For kinetic or biological data, apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections. Report confidence intervals and effect sizes .
- Spectral Data Interpretation : Use PubChem or NIST Chemistry WebBook to cross-verify IR, NMR, and mass spectra .
- Graphical Standards : Adopt IUPAC nomenclature in figures and tables. Label axes with SI units and error bars (SD or SEM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
